Functional Selectivity: Inverse Agonism at 5‑HT₄ Receptors Versus Neutral Antagonism
RO 116 1148 is functionally classified as an inverse agonist at the 5‑HT₄ receptor, meaning it suppresses basal, ligand-independent receptor signaling (constitutive activity) [1]. This is a mechanistically distinct property from neutral antagonists such as GR 113808 and SB 207266 (piboserod), which occupy the orthosteric site and block agonist responses but do not reduce constitutive Gαₛ activation [2]. The inverse agonist activity of RO 116 1148 was established using site-directed mutagenesis: two specific receptor mutations (D100³·³²A and F275⁶·⁵¹A) completely eliminated inverse agonist effects while preserving ligand binding and agonist-induced activation, demonstrating that the inverse agonism is not merely a consequence of receptor occupancy but requires a defined transmembrane interaction network [1].
| Evidence Dimension | Functional pharmacological profile at 5-HT₄ receptor |
|---|---|
| Target Compound Data | Inverse agonist: reduces constitutive receptor activity [1] |
| Comparator Or Baseline | GR 113808: Neutral antagonist (pKb = 9.43, Kd = 0.15 nM at human 5-HT₄); SB 207266: Neutral antagonist (Ki = 0.1 nM at human 5-HT₄) |
| Quantified Difference | Functional class difference (inverse agonist vs. neutral antagonist); no quantitative inverse agonism potency metrics publicly available for direct comparison. |
| Conditions | Recombinant human 5‑HT₄ receptors expressed in heterologous cell systems; constitutive activity measured via cAMP accumulation assays [1]. |
Why This Matters
For research models where constitutive 5‑HT₄ receptor tone contributes to basal signaling (e.g., specific neuronal or cardiac preparations), RO 116 1148 is the appropriate tool to silence this tone, whereas GR 113808 or SB 207266 would leave constitutive activity unopposed, potentially leading to misinterpretation of receptor contribution.
- [1] Joubert, L. et al. A 5-HT4 receptor transmembrane network implicated in the activity of inverse agonists but not agonists. J. Biol. Chem. 277, 25502–25511 (2002). View Source
- [2] Claeysen, S. et al. Pharmacological properties of 5-Hydroxytryptamine(4) receptor antagonists on constitutively active wild-type and mutated receptors. Mol. Pharmacol. 58, 136–144 (2000). View Source
